molecular formula C16H14N6O2S3 B2944176 N-(5-((2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)cinnamamide CAS No. 392318-91-1

N-(5-((2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)cinnamamide

Cat. No.: B2944176
CAS No.: 392318-91-1
M. Wt: 418.51
InChI Key: WGMIGWBLFOCIKL-BQYQJAHWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a bis-thiadiazole core linked via a thioether bridge, with a cinnamamide moiety and a 5-methyl-1,3,4-thiadiazol-2-yl substituent.

Properties

IUPAC Name

(E)-N-[5-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3-phenylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N6O2S3/c1-10-19-20-14(26-10)18-13(24)9-25-16-22-21-15(27-16)17-12(23)8-7-11-5-3-2-4-6-11/h2-8H,9H2,1H3,(H,17,21,23)(H,18,20,24)/b8-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGMIGWBLFOCIKL-BQYQJAHWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)NC(=O)CSC2=NN=C(S2)NC(=O)C=CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NN=C(S1)NC(=O)CSC2=NN=C(S2)NC(=O)/C=C/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N6O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-((2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)cinnamamide is a complex compound that belongs to the class of 1,3,4-thiadiazole derivatives, which have garnered significant attention due to their diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by recent research findings, case studies, and relevant data tables.

Chemical Structure and Properties

The compound features a unique structure characterized by the presence of two thiadiazole rings and a cinnamamide moiety. The molecular formula is C15H16N6O3S3C_{15}H_{16}N_{6}O_{3}S_{3}, and its structure can be represented as follows:

N 5 2 5 methyl 1 3 4 thiadiazol 2 yl amino 2 oxoethyl thio 1 3 4 thiadiazol 2 yl cinnamamide \text{N 5 2 5 methyl 1 3 4 thiadiazol 2 yl amino 2 oxoethyl thio 1 3 4 thiadiazol 2 yl cinnamamide }

Molecular Characteristics

PropertyValue
Molecular Weight396.46 g/mol
Melting PointNot specified
SolubilitySoluble in DMSO

Anticancer Activity

  • Mechanism of Action : The anticancer properties of 1,3,4-thiadiazole derivatives are attributed to their ability to inhibit specific enzymes involved in cancer cell proliferation. For example, they may inhibit RNA and DNA synthesis without affecting protein synthesis, which is crucial for tumor growth.
  • Case Studies : In a study evaluating various thiadiazole derivatives against cancer cell lines (MCF-7 and A549), compounds similar to this compound demonstrated significant cytotoxicity. For instance:
    • Compound 4y showed an IC50 value of 0.084±0.020 mmol L10.084\pm 0.020\text{ mmol L}^{–1} against MCF-7 cells and 0.034±0.008 mmol L10.034\pm 0.008\text{ mmol L}^{–1} against A549 cells .

Antimicrobial Activity

Research indicates that derivatives of 1,3,4-thiadiazole exhibit potent antimicrobial properties against various pathogens. The mechanism often involves disruption of microbial cell membranes or inhibition of key metabolic pathways.

Other Biological Activities

The compound also exhibits:

  • Anti-inflammatory properties : By inhibiting pro-inflammatory cytokines.
  • Antioxidant effects : Scavenging free radicals and reducing oxidative stress.

These activities are particularly relevant in the context of chronic diseases where inflammation and oxidative stress play critical roles.

Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticancerIC50 values against MCF-7 and A549 cells
AntimicrobialInhibition of bacterial growth
Anti-inflammatoryReduced cytokine levels
AntioxidantFree radical scavenging

IC50 Values for Selected Compounds

Compound NameCell LineIC50 (mmol L–1)
Compound 4yMCF-70.084±0.0200.084\pm 0.020
A5490.034±0.0080.034\pm 0.008
N-(5-methyl...)TBDTBD

Chemical Reactions Analysis

Formation of Thiadiazole Rings

  • Thiadiazole ring construction : Cyclization of hydrazide derivatives with sulfurizing agents like thiourea or phosphorus pentasulfide (P2_2S5_5) under reflux conditions (e.g., THF or toluene) .

  • Interconversion : Oxadiazole intermediates (e.g., from POCl3_3-mediated cyclization) can be converted to thiadiazoles using thiourea .

Cinnamamide Incorporation

  • Acylation : The cinnamoyl group is introduced via nucleophilic acyl substitution, where the amine group of the thiadiazole reacts with cinnamoyl chloride in the presence of a base (e.g., Et3_3N).

Nucleophilic Substitution Reactions

The thioether (-S-) and amide (-NH-CO-) linkages serve as reactive sites:

Reaction Type Conditions Products
Thioether substitution Treatment with alkyl halides or aminesReplacement of the thioether sulfur with alkyl/amino groups.
Amide hydrolysis Acidic (HCl) or basic (NaOH) hydrolysisCleavage to form carboxylic acid and 5-methyl-1,3,4-thiadiazol-2-amine .

Oxidation and Reduction Reactions

The sulfur atoms in thiadiazole rings and thioether groups are redox-active:

Oxidation

  • Thioether to sulfoxide/sulfone : Reaction with H2_2O2_2 or m-CPBA oxidizes the thioether to sulfoxide (R-SO-) or sulfone (R-SO2_2-).

  • Thiadiazole ring oxidation : Limited stability under strong oxidants (e.g., KMnO4_4), leading to ring-opening products .

Reduction

  • Nitro group reduction : If nitro substituents are present, catalytic hydrogenation (H2_2/Pd-C) converts them to amines .

Cycloaddition and Cross-Coupling Reactions

The conjugated system in the cinnamamide moiety enables cycloaddition (e.g., Diels-Alder) and metal-catalyzed coupling:

Reaction Catalyst/Reagents Outcome
Suzuki coupling Pd(PPh3_3)4_4, Boronic acidBiaryl derivatives via cross-coupling .
Click chemistry Cu(I), AzidesTriazole-linked conjugates.

Acid/Base-Mediated Rearrangements

  • Ring expansion/contraction : Under acidic conditions (e.g., H2_2SO4_4), thiadiazole rings may rearrange into larger heterocycles (e.g., triazines) .

  • Tautomerism : The enamine-like structure of the cinnamamide group allows keto-enol tautomerism in polar solvents .

Biological Activity-Driven Modifications

To enhance pharmacological properties, targeted modifications are performed:

Modification Purpose Example
Sulfonamide incorporation Improve solubility/bioavailabilityReaction with sulfonyl chlorides .
Glycosylation Enhance target specificityAttachment of sugar moieties .

Stability and Degradation

  • Photodegradation : Exposure to UV light induces cleavage of the cinnamamide double bond, forming radicals.

  • Thermal decomposition : Heating above 200°C results in sulfur dioxide (SO2_2) release and carbonization .

Key Data Table: Reaction Conditions and Yields

Reaction Reagents/Conditions Yield (%) Reference
Thiadiazole cyclizationThiourea, THF, reflux65–78
Cinnamamide acylationCinnamoyl chloride, Et3_3N82
Thioether oxidationH2_2O2_2, AcOH90 (sulfoxide)
Suzuki couplingPd(PPh3_3)4_4, DMF73

Comparison with Similar Compounds

Critical Analysis of Structural and Functional Differences

  • Cinnamamide vs.
  • Dual Thiadiazole vs. Single Core : Bis-thiadiazole systems (e.g., target compound and BPTES ) show superior enzymatic inhibition due to multivalent interactions, whereas single-core derivatives (e.g., 5e ) may prioritize solubility .
  • Substituent Effects : Electron-withdrawing groups (e.g., nitro in 3 and 8 ) enhance Akt binding, while bulky substituents (e.g., benzyl in 5h ) may hinder membrane penetration .

Q & A

Q. What are the established synthetic routes for this compound, and how are intermediates validated?

The compound is synthesized via multi-step reactions involving thiadiazole precursors. A common approach includes:

  • Step 1 : Condensation of 5-methyl-1,3,4-thiadiazol-2-amine with chloroacetyl chloride to form a thioether intermediate.
  • Step 2 : Coupling with cinnamoyl chloride or analogous reagents under reflux conditions in ethanol or acetone.
  • Validation : Intermediates are characterized using IR (amide C=O stretch ~1650 cm⁻¹), ¹H/¹³C NMR (thiadiazole protons at δ 7.5–8.5 ppm), and mass spectrometry (molecular ion peak matching theoretical mass) .

Q. Which spectroscopic and chromatographic techniques are critical for structural confirmation?

  • TLC monitors reaction progress (e.g., silica gel with ethyl acetate/hexane) .
  • IR identifies functional groups (e.g., C=O, N-H).
  • NMR resolves thiadiazole and cinnamamide moieties (e.g., coupling patterns for vinyl protons in cinnamamide).
  • High-resolution MS confirms molecular formula .

Q. What initial biological screening assays are recommended for this compound?

  • Cytotoxicity : MTT assay on cancer cell lines (e.g., HepG2, MCF-7) to determine IC₅₀ values .
  • Apoptosis : Flow cytometry with Annexin V/PI staining .
  • Solubility : HPLC or UV-Vis spectroscopy in PBS/DMSO mixtures to guide in vitro testing .

Advanced Research Questions

Q. How can conflicting cytotoxicity data across studies be resolved methodologically?

Discrepancies may arise from:

  • Purity variations : Validate compound purity via HPLC (>95%) and elemental analysis .
  • Assay conditions : Standardize cell culture media, incubation time, and DMSO concentration (<0.1%).
  • Orthogonal assays : Compare MTT results with resazurin-based assays or clonogenic survival .
  • Cell line specificity : Test across multiple lineages (e.g., epithelial vs. hematologic cancers) .

Q. What molecular docking and dynamics strategies predict target binding affinity?

  • Target selection : Prioritize kinases (e.g., EGFR) or apoptosis regulators (Bcl-2) based on structural analogs .
  • Software : Use AutoDock Vina or Schrödinger Suite for docking, with force fields (AMBER/CHARMM) for dynamics simulations .
  • Validation : Compare docking scores with experimental IC₅₀ values and mutagenesis data .

Q. How does microwave-assisted synthesis improve yield and purity compared to conventional methods?

  • Reduced reaction time : 30–60 minutes vs. 4–6 hours for conventional reflux .
  • Higher yield : 75–85% vs. 60–70% due to uniform heating and reduced side reactions.
  • Purity : Reduced byproduct formation confirmed by TLC and NMR .

Q. What role does X-ray crystallography play in elucidating structure-activity relationships (SAR)?

  • Bond angles/lengths : Resolve conformational flexibility (e.g., thiadiazole ring planarity) .
  • Intermolecular interactions : Identify hydrogen bonds (N-H⋯O=S) critical for target binding .
  • Salt formation : Optimize solubility via co-crystallization with pharmaceutically acceptable counterions .

Methodological Considerations for Data Contradictions

Q. How should researchers address inconsistent SAR trends in analogs?

  • Meta-analysis : Compare substituent effects (e.g., electron-withdrawing groups on thiadiazole) across studies .
  • QSAR modeling : Use partial least squares (PLS) regression to correlate descriptors (logP, polarizability) with activity .
  • Synthetic reproducibility : Replicate key analogs under controlled conditions (e.g., inert atmosphere) .

Q. What strategies optimize reaction conditions for scale-up?

  • Solvent selection : Replace DMF with ethanol/water mixtures for greener synthesis .
  • Catalyst screening : Test K₂CO₃ vs. Cs₂CO₃ for thioether bond formation efficiency .
  • Process monitoring : Use in-situ IR or Raman spectroscopy to track intermediate consumption .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.